molecular formula C31H48ClN7O14 B12657475 Pendetide hydrochloride CAS No. 159489-28-8

Pendetide hydrochloride

Cat. No.: B12657475
CAS No.: 159489-28-8
M. Wt: 778.2 g/mol
InChI Key: JMNLEUSKHHGBMQ-SJEIDVEUSA-N
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Preparation Methods

The synthesis of pendetide hydrochloride involves the conjugation of pentetic acid (DTPA) with the tripeptide glycine-tyrosine-lysine. The reaction conditions typically include the use of protective groups to ensure the selective reaction of functional groups and the use of coupling agents to facilitate the formation of peptide bonds . Industrial production methods may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).

Chemical Reactions Analysis

Pendetide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include metal salts for chelation, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Pendetide hydrochloride can be compared with other chelating agents such as:

This compound is unique due to its specific use in conjunction with monoclonal antibodies for targeted imaging of tumors, particularly in prostate cancer .

Properties

CAS No.

159489-28-8

Molecular Formula

C31H48ClN7O14

Molecular Weight

778.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoic acid;hydrochloride

InChI

InChI=1S/C31H47N7O14.ClH/c32-14-24(40)34-23(13-20-4-6-21(39)7-5-20)30(50)35-22(31(51)52)3-1-2-8-33-25(41)15-37(17-27(44)45)11-9-36(16-26(42)43)10-12-38(18-28(46)47)19-29(48)49;/h4-7,22-23,39H,1-3,8-19,32H2,(H,33,41)(H,34,40)(H,35,50)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,51,52);1H/t22-,23-;/m0./s1

InChI Key

JMNLEUSKHHGBMQ-SJEIDVEUSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN)O.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN)O.Cl

Origin of Product

United States

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